2,5-Dihydro-2,5-dimethoxy-2-methylfuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

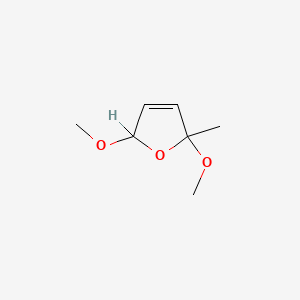

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-5-methyl-2H-furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(9-3)5-4-6(8-2)10-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODARVONGEVVSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(O1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885203 | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22414-24-0 | |

| Record name | 2,5-Dihydro-2,5-dimethoxy-2-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22414-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022414240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-2,5-dimethoxy-2-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran: A Versatile Synthetic Intermediate

Introduction

In the landscape of modern organic synthesis, the strategic use of masked functional groups is paramount for the efficient construction of complex molecules. 2,5-Dihydro-2,5-dimethoxy-2-methylfuran, a substituted cyclic acetal, stands out as a crucial building block for researchers, scientists, and drug development professionals. Its primary utility lies not in its own reactivity, but in its function as a stable, easily handleable precursor to methylsuccinaldehyde, a highly reactive 1,4-dicarbonyl compound prone to polymerization.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and core reactivity of this compound. By delving into the causality behind experimental choices and providing validated protocols, this document serves as an authoritative resource for its effective application in the laboratory, particularly in the synthesis of novel heterocyclic scaffolds.

Physicochemical and Spectroscopic Profile

This compound is a colorless to pale yellow liquid that typically exists as a mixture of cis and trans isomers. The presence of the methyl group at the C2 position introduces a chiral center, but the compound is generally used as a racemic mixture.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 22414-24-0 | |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| Appearance | Pale yellow liquid | |

| Boiling Point | 46 °C @ 10 mmHg | |

| Density | 1.019 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.429 | |

| Flash Point | 46.1 °C (115 °F) | |

| Solubility | Soluble in most organic solvents (e.g., methanol, ether, CH₂Cl₂). Insoluble in water. | [2] |

| Stability | Stable under neutral and basic conditions; sensitive to acids. | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (two singlets or a combined signal around 3.3-3.5 ppm), the olefinic protons of the dihydrofuran ring (a multiplet around 5.9-6.1 ppm), the proton at the C5 position (a singlet or multiplet around 5.6-5.8 ppm), and a characteristic singlet for the C2-methyl group around 1.5-1.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will feature signals for the two methoxy carbons (around 54-56 ppm), the olefinic carbons (around 128-132 ppm), the acetal carbons C2 and C5 (around 105-110 ppm), and the methyl carbon (around 20-25 ppm).[3] The signal for C2 will be a quaternary carbon due to the methyl substituent.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching frequencies (aliphatic and olefinic) just below 3000 cm⁻¹, strong C-O stretching bands characteristic of the acetal and ether functionalities (typically in the 1000-1200 cm⁻¹ region), and a C=C stretching band around 1620 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 144. Key fragmentation patterns would involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 113, and the loss of a methyl group (-CH₃) to give a fragment at m/z = 129.

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for synthesizing 2,5-dialkoxy-2,5-dihydrofurans is the electrochemical oxidation (methoxylation) of the corresponding furan.[7] This approach is favored in both laboratory and industrial settings because it avoids the use of stoichiometric quantities of hazardous reagents like elemental bromine and offers high yields.[8]

Electrochemical Methoxylation of 2-Methylfuran

The synthesis proceeds by the electrochemical oxidation of 2-methylfuran at an anode (typically platinum or carbon) in a methanol solvent containing an electrolyte.

Causality of Experimental Design:

-

Electrochemical Approach: This method provides a "reagent-free" way to perform the 1,4-addition of two methoxy groups across the furan ring. The anode removes electrons from the 2-methylfuran ring, generating a radical cation intermediate that is highly susceptible to nucleophilic attack by the methanol solvent. This is a greener and more controlled alternative to chemical oxidation.

-

Solvent Choice (Methanol): Methanol serves a dual purpose: it is the solvent for the reaction and the nucleophile that adds to the furan ring. Anhydrous conditions are crucial to prevent competing addition of water, which would lead to undesired byproducts.

-

Electrolyte: An electrolyte, such as ammonium bromide or sulfuric acid, is necessary to ensure the conductivity of the solution, allowing the electrochemical cell to operate efficiently.[7]

Diagram: Synthesis Workflow The overall transformation is a direct and efficient conversion of a readily available starting material.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the methoxylation of furans.[9][10]

-

Cell Assembly: Assemble an undivided electrochemical cell equipped with a magnetic stirrer, a platinum or graphite plate anode, and a corresponding cathode.

-

Electrolyte Preparation: In a flask, prepare a solution of anhydrous methanol containing a suitable electrolyte (e.g., 0.05 M H₂SO₄ or 0.1 M NH₄Br).

-

Reactant Addition: Add 2-methylfuran (1.0 equivalent) to the electrolyte solution.

-

Electrolysis: Cool the cell in an ice-salt or dry ice-acetone bath to maintain a temperature between -10 °C and 0 °C. Begin stirring and apply a constant current or potential. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the acidic electrolyte with a base (e.g., sodium methoxide or triethylamine). Filter the solution to remove any precipitated salts.

-

Purification: Remove the methanol solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield this compound as a mixture of isomers.

Self-Validation: The success of the synthesis can be confirmed by acquiring ¹H NMR and ¹³C NMR spectra of the purified product and comparing them to the expected chemical shifts and integration values. GC analysis can confirm the purity and determine the cis/trans isomer ratio.

Core Reactivity: The "Masked" Dialdehyde

The central value of this compound in synthesis is its ability to generate methylsuccinaldehyde in situ through acid-catalyzed hydrolysis. This strategy circumvents the challenges of handling the unstable dialdehyde directly.[1][10]

Acid-Catalyzed Hydrolysis Mechanism

The hydrolysis of the cyclic acetal proceeds through a well-established, multi-step mechanism.[11]

-

Protonation: An acid catalyst (H₃O⁺) protonates one of the exocyclic methoxy groups, converting it into a good leaving group (methanol).

-

Formation of Oxocarbenium Ion: The lone pair of electrons on the endocyclic furan oxygen facilitates the departure of methanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step.[11]

-

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: Loss of a proton yields a hemiacetal intermediate.

-

Repeat Sequence: The process repeats for the second methoxy group: protonation, elimination of a second methanol molecule, attack by another water molecule, and deprotonation to yield the final 1,4-dicarbonyl product, methylsuccinaldehyde.

Diagram: Hydrolysis Mechanism This diagram illustrates the step-wise conversion of the stable acetal to the reactive dialdehyde.

Caption: Mechanism of acid-catalyzed hydrolysis to methylsuccinaldehyde.

Application in Heterocycle Synthesis: The Paal-Knorr Synthesis

A primary application for the in situ generated methylsuccinaldehyde is the Paal-Knorr synthesis , a powerful method for constructing five-membered heterocycles like pyrroles, furans, and thiophenes.[12][13][14] This reaction is a cornerstone of medicinal chemistry for building drug scaffolds.

-

Pyrrole Synthesis: Condensation of the generated methylsuccinaldehyde with ammonia or a primary amine (R-NH₂) under weakly acidic conditions yields a substituted pyrrole.[15]

-

Furan Synthesis: Treatment with a strong acid catalyst promotes dehydration to form a substituted furan.[13]

-

Thiophene Synthesis: Reaction with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₅) or Lawesson's reagent, produces a substituted thiophene.[13]

Experimental Protocol: In Situ Generation and Paal-Knorr Pyrrole Synthesis

This protocol demonstrates the use of the title compound as a masked dialdehyde.

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid).

-

Amine Addition: Add the primary amine (e.g., aniline, 1.0 eq) or an ammonium salt (e.g., ammonium acetate, 1.5 eq).

-

Hydrolysis and Cyclization: Add a catalytic amount of a weak acid (if not already using acetic acid as the solvent) to initiate the hydrolysis of the acetal. Heat the reaction mixture to reflux. The in situ generated methylsuccinaldehyde will immediately react with the amine.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired substituted pyrrole.

Self-Validation: The identity of the synthesized pyrrole can be unequivocally confirmed by NMR, IR, and mass spectrometry, which will show the characteristic signals of the aromatic pyrrole ring and the specific substituents from the starting amine and the methyl group.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

| Hazard Category | GHS Classification & Precautionary Statements |

| Physical Hazards | H226: Flammable liquid and vapor. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. |

| Health Hazards | Harmful if swallowed or inhaled. Causes serious eye irritation. [4] P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a well-ventilated place. Keep cool. Recommended storage temperature: 2-8°C. |

| Incompatibilities | Incompatible with strong oxidizing agents and strong acids. Contact with strong acids will catalyze rapid hydrolysis.[16] |

Conclusion

This compound is a highly valuable synthetic intermediate whose stability and predictable reactivity make it an indispensable tool for organic chemists. Its role as a masked precursor for methylsuccinaldehyde provides a reliable and convenient method for introducing a 1,4-dicarbonyl moiety into complex synthetic schemes. The ability to generate this reactive species in situ for immediate use in powerful transformations, such as the Paal-Knorr synthesis, underscores its importance in the development of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge and practical protocols necessary for its successful and safe implementation in a research setting.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,5-Dihydro-2,5-dimethoxyfuran synthesis - chemicalbook [chemicalbook.com]

- 3. 2,5-Dihydro-2,5-dimethoxyfuran(332-77-4) 13C NMR spectrum [chemicalbook.com]

- 4. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,5-Dihydrofuran(1708-29-8) 1H NMR spectrum [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]

- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Characteristics of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran (CAS No. 22414-24-0). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes available empirical data with field-proven insights. Due to the limited specific literature for this methylated derivative, this guide leverages well-documented data for its parent compound, 2,5-Dihydro-2,5-dimethoxyfuran, to provide a logical framework for understanding its reactivity, stability, and handling.

Chemical Identity and Core Properties

This compound is a heterocyclic organic compound, specifically a cyclic acetal derivative of furan. Its structure, featuring a methyl group at the 2-position, distinguishes it from its more commonly cited analog. This substitution is anticipated to influence its steric and electronic properties, thereby affecting its reactivity and physical characteristics.

The fundamental identifiers and properties are summarized below for clarity and quick reference.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 22414-24-0 | [1][2] |

| Molecular Formula | C₇H₁₂O₃ | [2][3] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Appearance | Liquid (inferred from analogs) | [4] |

| Boiling Point | 46 °C at 10 mmHg | [1][5] |

| Density | 1.019 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.429 | [1] |

| SMILES | CC1(OC)OC(OC)C=C1 | [3] |

Structural Elucidation and Inferred Reactivity

The defining feature of this compound is the cyclic acetal functional group. This structure serves as a stable precursor, or "masked" form, of a reactive dicarbonyl compound. The presence of the methyl group at one of the acetal carbons (C2) introduces asymmetry and is expected to sterically hinder reactions at this position.

Caption: Chemical structure of this compound.

Acid-Catalyzed Hydrolysis: The Primary Reactive Pathway

The most significant reaction for this class of compounds is the acid-catalyzed hydrolysis of the acetal groups.[6] For the parent compound, 2,5-Dihydro-2,5-dimethoxyfuran, this reaction yields succinaldehyde, a highly reactive intermediate that is difficult to store in its pure form.[6] By analogy, the hydrolysis of the methylated derivative is expected to yield a methyl-substituted 1,4-dicarbonyl compound.

This reaction is fundamental to its utility in organic synthesis, allowing for the in situ generation of a reactive dialdehyde under controlled acidic conditions.[7] The compound is expected to be relatively stable in neutral and basic media but sensitive to acids.[6]

Caption: Proposed acid-catalyzed hydrolysis pathway.

Synthesis and Handling

Synthetic Approach

While specific synthesis protocols for this compound are not detailed in the available literature, its formation can be logically extrapolated from the synthesis of its non-methylated analog. The common industrial synthesis for 2,5-Dihydro-2,5-dimethoxyfuran involves the oxidative methoxylation of furan.[8][9]

One established laboratory method involves the reaction of furan with bromine in methanol, followed by neutralization.[10] A continuous fixed-bed catalytic reaction method has also been developed, using chlorine and an initiator to reduce costs and side reactions.[9] To synthesize the 2-methyl derivative, 2-methylfuran would serve as the logical starting material in place of furan.

Experimental Workflow: Synthesis via Halogenation/Methoxylation (Adapted Protocol)

The following protocol is adapted from the established synthesis of the non-methylated analog and illustrates the likely experimental procedure.[10] This is a representative workflow and has not been validated for the title compound.

Step 1: Reaction Setup

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-methylfuran (freshly distilled), absolute methanol, and absolute ether.

Step 2: Cooling

-

Cool the solution to between -30 °C and -50 °C using a suitable cooling bath.

Step 3: Bromine Addition

-

Slowly add a pre-chilled solution of bromine in methanol via the dropping funnel. Critically, the internal temperature must be maintained below -30 °C to minimize side reactions.

Step 4: Neutralization

-

After the bromine addition is complete, slowly add an amine base (e.g., dimethylamine) while maintaining the temperature below -30 °C until the mixture is just basic.

Step 5: Work-up and Extraction

-

Allow the mixture to warm to room temperature.

-

Add methylene chloride and water to perform a liquid-liquid extraction.

-

Separate the organic layer. Wash sequentially with saturated aqueous sodium bicarbonate and brine.

Step 6: Purification

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield the final product.

Caption: Adapted workflow for the synthesis of the title compound.

Safety, Handling, and Storage

Hazard Profile (based on analog):

-

Flammability: Flammable liquid and vapor.[4] Keep away from heat, sparks, open flames, and other ignition sources.[11]

-

Toxicity: Harmful if swallowed or inhaled.[4]

-

Irritation: Causes serious eye irritation.[4][11] May cause skin irritation.[11]

Recommended Handling Procedures:

-

Use in a well-ventilated area or outdoors.[11]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields or a face shield, chemical-resistant gloves, and protective clothing.[11]

-

Avoid breathing vapors or mist.[11]

-

Use non-sparking tools and take precautionary measures against static discharge.[11]

-

Wash hands and any exposed skin thoroughly after handling.[11]

Storage:

-

Store in a cool, dry, and well-ventilated place.[11]

-

Keep the container tightly closed.[11]

-

Store in a flammables-designated area.[11]

-

Incompatible with strong oxidizing agents and strong acids.[8]

Analytical Characterization (Inferred)

Detailed spectral data (NMR, IR, MS) for this compound is not published. However, the expected spectral characteristics can be inferred from its structure and data available for its analog.

-

¹H NMR: The spectrum would be expected to show signals for the two methoxy groups, the vinyl protons of the dihydrofuran ring, and the characteristic singlet for the C2-methyl group. The chemical shifts of the methoxy protons and ring protons may differ slightly due to the presence of cis and trans isomers.

-

¹³C NMR: The spectrum should display seven distinct carbon signals. Key signals would include those for the two acetal carbons (C2 and C5), the olefinic carbons (C3 and C4), the two methoxy carbons, and the methyl carbon. Spectral data for the non-methylated analog is available for comparison.[12]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 144.17. Fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃) and other characteristic furan ring cleavages.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations, C-O (ether/acetal) stretching bands, and a C=C stretching vibration for the double bond within the ring.

Conclusion and Future Outlook

This compound is a furan derivative with significant potential as a synthetic intermediate, primarily functioning as a stable precursor for a methyl-substituted 1,4-dicarbonyl compound. While empirical data for this specific molecule is limited, its physicochemical properties, reactivity, and handling requirements can be reliably inferred from its well-characterized parent compound, 2,5-Dihydro-2,5-dimethoxyfuran. The addition of the methyl group introduces asymmetry, which could be exploited in stereoselective syntheses. Further research is warranted to fully characterize this compound and explore its applications in fine chemical and pharmaceutical development.

References

- 1. 2,5-DIMETHOXY-2-METHYL-2,5-DIHYDROFURAN | 22414-24-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 22414-24-0 CAS MSDS (2,5-DIMETHOXY-2-METHYL-2,5-DIHYDROFURAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]

- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 11. fishersci.com [fishersci.com]

- 12. 2,5-Dihydro-2,5-dimethoxyfuran(332-77-4) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2,5-Dihydro-2,5-dimethoxy-2-methylfuran

CAS Number: 22414-24-0 Molecular Formula: C₇H₁₂O₃ Molecular Weight: 144.17 g/mol

Authored by a Senior Application Scientist

Preamble: A Versatile Building Block in Modern Synthesis

In the landscape of synthetic organic chemistry, the ability to mask and later reveal functionality is a cornerstone of elegant and efficient molecular construction. 2,5-Dihydro-2,5-dimethoxy-2-methylfuran stands as a pivotal, yet often under-specified, member of the dihydrofuran family of reagents. While its non-methylated counterpart, 2,5-dimethoxy-2,5-dihydrofuran, has seen broader documentation, the 2-methyl derivative offers unique steric and electronic properties that can be strategically leveraged in complex syntheses.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying principles governing the synthesis, reactivity, and application of this versatile cyclic acetal. We will explore its role as a stable precursor to reactive dicarbonyl species and its utility in constructing complex heterocyclic frameworks, with a focus on providing actionable, field-proven insights.

Core Physicochemical and Spectroscopic Characterization

This compound is a colorless to pale yellow liquid. As a cyclic acetal, it exists as a mixture of cis and trans isomers, the ratio of which can be influenced by the synthetic method employed.

Physical Properties

A summary of the key physical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 22414-24-0 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Boiling Point | 46 °C at 10 mmHg | |

| Density | 1.019 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.429 |

Spectroscopic Data: A Comparative Approach

For 2,5-Dimethoxy-2,5-dihydrofuran (for comparison): [2][3][4]

-

¹H NMR (CDCl₃): Signals for the methoxy protons, the protons at the acetal carbons (C2 and C5), and the vinylic protons (C3 and C4). The cis and trans isomers will show distinct sets of signals.

-

¹³C NMR (CDCl₃): Resonances for the methoxy carbons, the acetal carbons, and the vinylic carbons.

-

IR (Film): Key absorptions for C-O-C stretching (ether and acetal), C=C stretching, and C-H stretching.

-

Mass Spectrometry (EI): A molecular ion peak and characteristic fragmentation patterns involving the loss of methoxy groups.

Expected Spectral Features for this compound:

-

¹H NMR: The spectrum will be more complex due to the C2-methyl group. We would expect to see a singlet for the methyl protons. The proton at C5 (if present) would be a multiplet. The methoxy groups may appear as two distinct singlets.

-

¹³C NMR: An additional signal in the aliphatic region for the methyl carbon. The signal for C2 will be shifted downfield compared to the non-methylated analog due to the quaternary substitution.

-

Mass Spectrometry: The molecular ion peak should be observed at m/z 144. Fragmentation would likely involve the loss of a methyl radical (M-15) and methoxy radicals (M-31).

Synthesis of this compound: Key Methodologies

The primary and most efficient route to this class of compounds is the oxidative methoxylation of the corresponding furan. For the title compound, the starting material is the readily available 2-methylfuran.

Electrochemical Synthesis: A Green and Efficient Approach

Electrochemical oxidation represents a highly efficient and environmentally benign method for the synthesis of 2,5-dialkoxy-2,5-dihydrofurans. This method avoids the use of hazardous chemical oxidants like bromine.

Diagram: Electrochemical Synthesis Workflow

Caption: Workflow for the electrochemical synthesis of the target compound.

Protocol 1: Electrochemical Methoxylation of 2-Methylfuran

-

Rationale: This protocol is adapted from established procedures for the electrochemical oxidation of furan and its derivatives. The key is the anodic oxidation of the furan ring to a radical cation, which is then trapped by the methanol solvent in a nucleophilic attack. The process occurs twice to form the dimethoxy acetal.

-

Apparatus:

-

An undivided electrochemical cell equipped with a graphite anode and a platinum or stainless steel cathode.

-

A constant current power supply.

-

A magnetic stirrer and stirring bar.

-

A cooling bath to maintain the reaction temperature.

-

-

Reagents:

-

2-Methylfuran (freshly distilled)

-

Anhydrous Methanol

-

Supporting electrolyte (e.g., sodium bromide, ammonium bromide, or a tetraalkylammonium salt)

-

-

Procedure:

-

Prepare a solution of 2-methylfuran and the supporting electrolyte in anhydrous methanol in the electrochemical cell. A typical concentration is 0.5-1 M of 2-methylfuran and 0.05-0.1 M of the electrolyte.

-

Cool the cell to 0-5 °C using an ice bath.

-

Begin stirring the solution and apply a constant current density (typically 0.05-0.1 A/cm²).

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, discontinue the electrolysis.

-

Work-up: Evaporate the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water to remove the electrolyte.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a mixture of cis and trans isomers.

-

Chemical Oxidation: The Classical Approach

The original method for preparing such compounds involves the use of bromine in methanol. This reaction proceeds via an electrophilic addition of bromine to the furan ring, followed by nucleophilic attack of methanol.

Protocol 2: Bromination and Methoxylation of 2-Methylfuran

-

Rationale: This method, while effective, uses stoichiometric amounts of bromine and requires careful temperature control to minimize side reactions. A base is used to neutralize the HBr formed during the reaction.

-

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.

-

A dry ice/acetone or liquid nitrogen cooling bath.

-

-

Reagents:

-

2-Methylfuran (freshly distilled)

-

Anhydrous Methanol

-

Bromine

-

A suitable base (e.g., sodium carbonate, triethylamine, or ammonia in methanol)

-

-

Procedure:

-

Charge the flask with a solution of 2-methylfuran in anhydrous methanol.

-

Cool the stirred solution to -40 °C or below.

-

Slowly add a solution of bromine in methanol via the dropping funnel, ensuring the temperature does not rise above -30 °C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Slowly add the base to neutralize the reaction mixture, again maintaining a low temperature.

-

Allow the mixture to warm to room temperature.

-

Work-up: Add water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with a saturated solution of sodium thiosulfate (to remove any remaining bromine), followed by brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify by vacuum distillation.

-

Reactivity and Synthetic Utility

The synthetic value of this compound lies in its role as a stable, handleable precursor to a reactive 1,4-dicarbonyl compound. This "masked" functionality is the key to its utility.

Acid-Catalyzed Hydrolysis: Unmasking the Dicarbonyl

Under mild acidic conditions, the cyclic acetal undergoes hydrolysis to reveal 2-acetyl-1,4-butanedial. This reactive intermediate is typically generated in situ and used immediately in subsequent transformations.

Diagram: Acid-Catalyzed Hydrolysis

Caption: Simplified mechanism of acid-catalyzed hydrolysis.

This hydrolysis is fundamental to its application in the synthesis of various heterocyclic systems, most notably substituted pyridines, pyrroles, and other frameworks relevant to medicinal chemistry.

The Achmatowicz Reaction: A Gateway to Pyranones

While the title compound is an intermediate in the broader Achmatowicz reaction, its formation is the first key step. The subsequent acid-catalyzed rearrangement of the corresponding furfuryl alcohol derivative leads to dihydropyranones, which are valuable precursors for the synthesis of monosaccharides and other natural products[5]. The presence of the methyl group on the starting furan allows for the synthesis of correspondingly substituted pyranone structures.

Applications in Drug Development and Fine Chemical Synthesis

The ability to generate a functionalized 1,4-dicarbonyl compound in situ makes this compound a valuable tool in the synthesis of complex molecular architectures.

-

Heterocycle Synthesis: The generated dicarbonyl can be condensed with amines, hydrazines, and other nucleophiles to construct a wide array of five- and six-membered heterocycles. The methyl group provides a specific point of substitution that can be crucial for tuning the biological activity of the final molecule.

-

Natural Product Synthesis: As an intermediate in the Achmatowicz reaction, it is a key building block for the synthesis of various natural products containing tetrahydropyran or pyranone moieties[5].

-

Asymmetric Synthesis: Chiral versions of the starting 2-methylfurfuryl alcohol can be used to generate enantiomerically enriched pyranone derivatives, a critical consideration in modern drug development.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is a flammable liquid and appropriate precautions should be taken to avoid sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is sensitive to acid and should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a powerful synthetic intermediate whose full potential is realized through an understanding of its core reactivity. Its efficient synthesis via electrochemical methods and its utility as a masked dicarbonyl species make it a valuable tool for the modern synthetic chemist. While detailed spectroscopic characterization data is not yet widely disseminated, its properties can be reliably inferred from its close chemical relatives. This guide provides the foundational knowledge and practical protocols necessary for its effective use in research and development, particularly in the fields of medicinal chemistry and natural product synthesis.

References

- 1. scbt.com [scbt.com]

- 2. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Furan, 2,5-dihydro-2,5-dimethoxy- [webbook.nist.gov]

- 5. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran (CAS 22414-24-0), a substituted furan derivative of interest in synthetic organic chemistry. Due to a scarcity of publicly available experimental spectra for this specific molecule, this guide will leverage a multi-faceted approach. A detailed analysis of the experimentally obtained spectroscopic data for the closely related and well-documented analogue, 2,5-Dihydro-2,5-dimethoxyfuran (CAS 332-77-4), will be presented as a foundational reference. Subsequently, a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound will be provided, highlighting the anticipated spectral differences arising from the addition of a methyl group.

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this class of compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be a self-validating system for experimental work.

Foundational Analysis: Spectroscopic Data of 2,5-Dihydro-2,5-dimethoxyfuran

A thorough understanding of the spectroscopic characteristics of the parent compound, 2,5-Dihydro-2,5-dimethoxyfuran, is crucial for the interpretation of the spectra of its methylated derivative. This compound exists as a mixture of cis and trans isomers, which can often be observed in its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of 2,5-Dihydro-2,5-dimethoxyfuran provide a wealth of information regarding its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,5-Dihydro-2,5-dimethoxyfuran in CDCl₃ typically displays signals corresponding to the methoxy protons, the protons at the 2 and 5 positions, and the vinylic protons at the 3 and 4 positions.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | s | 2H | H-3, H-4 |

| ~5.5 | s | 2H | H-2, H-5 |

| ~3.4 | s | 6H | -OCH₃ |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~130 | C-3, C-4 |

| ~108 | C-2, C-5 |

| ~54 | -OCH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,5-Dihydro-2,5-dimethoxyfuran is characterized by the following key absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1100-1000 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of 2,5-Dihydro-2,5-dimethoxyfuran is expected to show a molecular ion peak (M⁺) at m/z 130, corresponding to its molecular weight.[1][2] Common fragmentation patterns would involve the loss of methoxy groups (-OCH₃) or other small fragments.

Predictive Spectroscopic Analysis of this compound

The addition of a methyl group at the C-2 position of the dihydrofuran ring is expected to introduce distinct changes in the spectroscopic data. The following sections provide a predictive analysis of these changes.

Predicted ¹H NMR Spectrum

The introduction of a methyl group at C-2 will break the symmetry of the molecule, leading to a more complex ¹H NMR spectrum.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~5.9-6.1 | m | 2H | H-3, H-4 | The vinylic protons are now in different chemical environments and will likely appear as a multiplet. |

| ~5.6 | s | 1H | H-5 | The proton at C-5 is now unique. |

| ~3.4 | s | 3H | -OCH₃ (at C-5) | Methoxy group at the unsubstituted position. |

| ~3.3 | s | 3H | -OCH₃ (at C-2) | Methoxy group at the substituted position, may be slightly shifted. |

| ~1.5 | s | 3H | -CH₃ | The methyl protons will appear as a singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also reflect the loss of symmetry, with distinct signals for each carbon atom.

| Predicted Chemical Shift (ppm) | Assignment | Rationale for Prediction |

| ~132 | C-3 or C-4 | Vinylic carbons, now inequivalent. |

| ~128 | C-4 or C-3 | Vinylic carbons, now inequivalent. |

| ~110 | C-2 | Quaternary carbon at the substituted position. |

| ~108 | C-5 | Carbon at the unsubstituted acetal position. |

| ~55 | -OCH₃ | Methoxy carbons. |

| ~25 | -CH₃ | Methyl carbon. |

Predicted IR Spectrum

The IR spectrum is expected to be broadly similar to that of the unmethylated analogue, with the addition of characteristic C-H bending vibrations for the methyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1450 & ~1380 | Medium | C-H bend (methyl) |

| ~1100-1000 | Strong | C-O stretch (ether) |

Predicted Mass Spectrum

The molecular weight of this compound is 144.17 g/mol .[3] The mass spectrum is expected to show a molecular ion peak at m/z 144. The fragmentation pattern will likely be influenced by the presence of the methyl group, potentially leading to a prominent fragment from the loss of a methyl radical (m/z 129) or a methoxy radical (m/z 113).

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Introduction: For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for sample introduction and separation from any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Caption: Generalized workflow for GC-MS analysis.

Synthesis of this compound

A potential synthesis for the title compound would therefore involve the electrochemical oxidation of 2-methylfuran in methanol.

Proposed Reaction:

2-Methylfuran + 2 CH₃OH → this compound + H₂

Experimental Considerations:

-

Electrolyte: A supporting electrolyte such as sodium bromide or ammonium bromide is typically used.

-

Electrodes: Platinum or carbon electrodes are commonly employed.

-

Solvent: Anhydrous methanol serves as both the solvent and the reagent.

-

Temperature: The reaction is often carried out at low temperatures to minimize side reactions.

This method is attractive due to its mild reaction conditions and high atom economy. The synthesis of the starting material, 2-methylfuran, is well-documented.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. By leveraging the known data of its close analogue, 2,5-Dihydro-2,5-dimethoxyfuran, we have been able to provide a detailed predictive analysis of the NMR, IR, and MS spectra of the title compound. The provided experimental protocols offer a robust framework for researchers to obtain high-quality data. The insights and methodologies presented herein are intended to facilitate the structural elucidation and further investigation of this and related furan derivatives in various scientific and industrial applications.

References

An In-depth Technical Guide to the Stability and Storage of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran

Introduction: The Versatile Role of a Masked Aldehyde

2,5-Dihydro-2,5-dimethoxy-2-methylfuran is a heterocyclic organic compound of significant interest to researchers and process chemists, particularly in the fields of pharmaceutical and fine chemical synthesis. As a cyclic acetal, its core utility lies in its function as a stable, manageable precursor to a reactive 1,4-dicarbonyl compound, 2-methylsuccinaldehyde. The controlled, in-situ generation of this aldehyde is crucial for various synthetic transformations, including the construction of complex heterocyclic ring systems. Understanding the stability profile and optimal storage conditions of this compound is paramount to ensuring its integrity, purity, and consistent performance in these sensitive applications. This guide provides a comprehensive overview of the factors governing its stability, recommended handling and storage protocols, and methods for assessing its degradation.

Chemical Stability Profile

The stability of this compound is fundamentally dictated by the chemical nature of its cyclic acetal structure. Like its non-methylated analog, 2,5-dihydro-2,5-dimethoxyfuran, its primary mode of degradation is through hydrolysis.[1] However, its stability is significantly influenced by the surrounding chemical environment, particularly pH, as well as by physical factors such as temperature and light.

Susceptibility to Acid-Catalyzed Hydrolysis

The presence of acid is the most critical factor influencing the degradation of this compound. The acetal linkages are highly susceptible to acid-catalyzed hydrolysis, which leads to the opening of the dihydrofuran ring and the formation of 2-methylsuccinaldehyde and two equivalents of methanol.[1] This reaction is the cornerstone of its synthetic utility but also its primary stability liability.[1]

The reaction proceeds via protonation of one of the oxygen atoms of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxonium ion intermediate. Subsequent nucleophilic attack by water leads to the formation of a hemiacetal, which then undergoes further hydrolysis to yield the final dicarbonyl product. The rate of this hydrolysis is directly dependent on the acid concentration and the temperature of the environment.[1]

The presence of the methyl group at the 2-position is anticipated to influence the rate of this hydrolysis. The methyl group, being electron-donating, can stabilize the intermediate oxonium ion, potentially accelerating the rate-determining step of the hydrolysis compared to the non-methylated analog. This is a critical consideration for researchers when designing reaction conditions or assessing the compound's stability in acidic media.

Stability in Neutral and Basic Media

In neutral and basic conditions, this compound exhibits significantly greater stability.[1] The absence of a proton source prevents the initiation of the hydrolytic degradation pathway. This allows for its use in a broader range of synthetic protocols that do not involve acidic reagents. However, prolonged exposure to strong bases should be avoided as it may lead to other, less common degradation pathways.

Thermal and Photochemical Stability

While specific quantitative thermal decomposition studies for this compound are not extensively documented in publicly available literature, it is known to be stable under normal laboratory temperatures and pressures.[2] However, as with most organic compounds, exposure to excessive heat should be avoided to prevent non-specific decomposition. Safety data sheets for the closely related 2,5-dimethoxy-2,5-dihydrofuran recommend storage in a cool place, away from heat sources.[3]

The photochemical stability of this compound is also not well-documented. However, the presence of the unsaturated dihydrofuran ring suggests a potential susceptibility to photochemical reactions.[1] Therefore, it is prudent to protect the compound from prolonged exposure to light, particularly UV radiation, to minimize the risk of photochemical degradation.

Recommended Storage and Handling Protocols

To ensure the long-term purity and integrity of this compound, strict adherence to proper storage and handling procedures is essential. The following recommendations are based on safety data sheets, supplier information, and an understanding of the compound's chemical properties.

Optimal Storage Conditions

A summary of the recommended storage conditions is provided in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation and reduces vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents potential oxidation and minimizes exposure to atmospheric moisture, which could contribute to hydrolysis if acidic impurities are present. |

| Container | Keep in a tightly closed, light-resistant container. | Prevents evaporation, contamination, and exposure to moisture and light.[4] Amber glass bottles are recommended. |

| Location | Store in a well-ventilated area, away from incompatible materials.[3][4] | Ensures safety in case of accidental spills and prevents contact with substances that could catalyze degradation. |

| Incompatible Materials | Strong acids, strong oxidizing agents.[2] | Strong acids will catalyze rapid hydrolysis. Strong oxidizing agents can potentially react with the dihydrofuran ring or methoxy groups. |

Handling Procedures

Proper handling is crucial to prevent degradation and ensure user safety.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety glasses with side shields or goggles.[4]

-

Inert Atmosphere Techniques: When handling larger quantities or for long-term storage of opened containers, it is advisable to use inert atmosphere techniques (e.g., a nitrogen-flushed glovebox or Schlenk line) to minimize exposure to air and moisture.

-

Tool Selection: Use non-sparking tools to prevent ignition of flammable vapors.[4]

-

Solution Preparation: When preparing solutions, use dry, neutral solvents. If an aqueous solution is required for a subsequent reaction, prepare it immediately before use and consider buffering the solution to maintain a neutral or slightly basic pH if the subsequent reaction conditions permit.

Degradation Pathway and Monitoring

The primary degradation pathway for this compound is acid-catalyzed hydrolysis. A visual representation of this process is provided below.

Caption: Acid-catalyzed hydrolysis of this compound.

Analytical Methods for Stability Assessment

To monitor the purity of this compound and detect the presence of degradation products, several analytical techniques can be employed.

-

Gas Chromatography (GC): GC is a suitable method for assessing the purity of the compound due to its volatility. A flame ionization detector (FID) can be used for quantification. The appearance of new peaks with shorter retention times could indicate the presence of more volatile degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and purity assessment. The presence of aldehydic protons (around 9-10 ppm in 1H NMR) would be a clear indicator of hydrolysis to 2-methylsuccinaldehyde.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor for the appearance of a strong carbonyl (C=O) stretching band (around 1725 cm-1), which would signify the formation of the dialdehyde degradation product.

Experimental Protocol: Accelerated Stability Study

The following is a generalized protocol for conducting an accelerated stability study to evaluate the impact of acidic conditions on this compound.

Objective: To determine the rate of hydrolysis of this compound under mildly acidic conditions at a controlled temperature.

Materials:

-

This compound (high purity)

-

Buffered aqueous solution (e.g., pH 5 acetate buffer)

-

High-purity solvent for dilution (e.g., acetonitrile or THF, if required for analytical method)

-

Thermostatically controlled water bath or oven

-

Analytical instrument (e.g., GC-FID or HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the chosen analytical solvent at a known concentration. Create a series of calibration standards by serial dilution.

-

Sample Preparation: In a series of vials, accurately weigh a known amount of this compound.

-

Initiation of Study: To each vial, add a precise volume of the pre-heated (to the study temperature, e.g., 40°C) pH 5 buffer solution. Cap the vials tightly and vortex briefly to ensure mixing.

-

Time Zero (T0) Analysis: Immediately after preparation, take an aliquot from one of the vials, quench the degradation by neutralizing with a small amount of base (e.g., dilute sodium bicarbonate solution), dilute with the analytical solvent, and analyze using the chosen analytical method to determine the initial concentration.

-

Incubation: Place the remaining vials in the thermostatically controlled environment (e.g., 40°C water bath).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator. Quench the reaction and analyze the sample as described in step 4.

-

Data Analysis: Plot the concentration of this compound versus time. From this data, the rate of degradation under these specific conditions can be determined.

Caption: Workflow for an accelerated stability study of the subject compound.

Conclusion

This compound is a valuable synthetic intermediate whose stability is intrinsically linked to its utility. Its susceptibility to acid-catalyzed hydrolysis necessitates careful handling and storage to maintain its purity and efficacy. By adhering to the guidelines outlined in this technical guide—storing the compound in a cool, dry, inert, and light-protected environment, and handling it with appropriate precautions—researchers, scientists, and drug development professionals can ensure the reliability of this important chemical building block in their synthetic endeavors. The implementation of routine analytical monitoring will further safeguard against the use of degraded material, leading to more reproducible and successful outcomes.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate with Inherent Risks

2,5-Dihydro-2,5-dimethoxy-2-methylfuran, a substituted furan derivative, is a valuable intermediate in organic synthesis, finding application in the development of novel pharmaceutical compounds and other complex molecules. Its unique structure, featuring a dihydrofuran ring with methoxy and methyl substituents, offers a versatile scaffold for a variety of chemical transformations. However, as with many highly reactive intermediates, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth examination of the safety and handling precautions for this compound, drawing upon available safety data and the known hazards of structurally related furan derivatives.

Section 1: Hazard Identification and Classification

This compound is classified as a flammable liquid.[1][2] The primary hazards associated with this compound are detailed below. It is crucial to recognize that while a specific comprehensive toxicological profile for this compound is not widely available, the known hazards of other furan derivatives suggest that it should be handled with significant caution.[3][4]

GHS Classification:

Hazard Statements:

-

H226: Flammable liquid and vapor.[2]

Precautionary Statements:

A comprehensive set of precautionary statements is provided by suppliers, emphasizing the need for careful handling to mitigate risks.[1][2] These include, but are not limited to:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2]

-

P240: Ground and bond container and receiving equipment.[1][2]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[1][2]

-

P370+P378: In case of fire: Use appropriate media to extinguish.[1]

-

P403+P235: Store in a well-ventilated place. Keep cool.[1][2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

While not specifically classified for this compound, related compounds like 2,5-dihydro-2,5-dimethoxyfuran are also classified as harmful if swallowed or inhaled and cause serious eye irritation.[5][6] Given the structural similarity, it is prudent to assume these hazards may also be present.

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 22414-24-0 | [1] |

| Appearance | Liquid | |

| Boiling Point | 152 °C | [2] |

| Density | 1.019 g/mL | [2] |

| Flash Point | 115°F (46.1°C) | [2] |

| Refractive Index | n20/D 1.429 (lit.) | [2] |

| Vapor Pressure | 1.35 mmHg at 25°C | [2] |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.

-

Ignition Source Control: Due to its flammability, all sources of ignition must be eliminated from the handling area. This includes open flames, hot plates, and non-explosion-proof electrical equipment.[1] Use of non-sparking tools is mandatory.[1]

-

Static Discharge Prevention: Proper grounding and bonding of containers and equipment are critical to prevent the buildup of static electricity, which can serve as an ignition source.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at a minimum.[7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves must be worn. Given the nature of the solvent, nitrile or neoprene gloves are generally recommended. However, it is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation data. Always inspect gloves for signs of degradation or punctures before use.

-

Protective Clothing: A flame-resistant lab coat is required. For larger scale operations or when there is a significant risk of splashing, chemical-resistant coveralls should be worn.[8]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] The specific type of respirator will depend on the airborne concentration of the chemical.

Section 4: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the stability of the compound.

Handling

-

Always handle this compound in a chemical fume hood.[9]

-

Avoid contact with skin and eyes.[1]

-

Do not breathe vapors or mists.

-

Use non-sparking tools and explosion-proof equipment.[1]

-

Ground and bond all containers and transfer equipment to prevent static discharge.[1]

-

Keep the container tightly closed when not in use.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

-

Store away from heat, sparks, open flames, and other ignition sources.[1]

-

Keep in a designated flammable liquids storage cabinet or area.

-

Protect from light.

-

Incompatible materials: Strong oxidizing agents and strong acids.[11][12]

Section 5: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures

-

Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][7]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]

-

Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The vapor is heavier than air and may travel a considerable distance to an ignition source and flash back. Containers may explode when heated.[9][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition.[14] Wear appropriate personal protective equipment as outlined in Section 3. Avoid breathing vapors.

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

-

Methods for Containment and Cleaning Up: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[14] Collect the absorbed material into a suitable, labeled container for disposal.[14]

Section 6: Toxicology and Reactivity

Toxicology

While specific toxicological data for this compound is limited, furan and its derivatives are known to exhibit toxicity. Furan itself is a possible human carcinogen, causing hepatocellular and bile duct tumors in rodents.[15] The toxicity of furan derivatives is often mediated by metabolic activation by cytochrome P-450 enzymes to reactive intermediates.[3] Studies on 2-methylfuran have suggested potential hepatocarcinogenicity in rats.[4] Given these findings, it is critical to handle all furan derivatives, including this compound, with appropriate precautions to minimize exposure.

Chemical Stability and Reactivity

-

Reactivity: this compound is generally stable under normal conditions. However, like other dihydrofurans, it can be sensitive to acidic conditions, which may lead to hydrolysis and ring-opening.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11][12]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.[9]

Section 7: Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local regulations.

-

Dispose of unused material and contaminated absorbents as hazardous waste.[1]

-

Do not dispose of down the drain.

-

Empty containers may retain product residue and vapors and should be treated as hazardous waste.[14]

Conclusion

This compound is a valuable synthetic intermediate that requires careful and informed handling. By understanding its flammability, potential toxicity, and reactivity, and by rigorously adhering to the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can safely harness its synthetic utility while minimizing risks. A proactive and educated approach to safety is the cornerstone of responsible scientific practice.

References

- 1. 2,5-DIMETHOXY-2-METHYL-2,5-DIHYDROFURAN - Safety Data Sheet [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dimethoxy-2,5-dihydrofuran, mixture of cis and trans 97 332-77-4 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Furan - Wikipedia [en.wikipedia.org]

toxicological data of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran

An In-depth Technical Guide to the Toxicological Profile of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran

Authored by a Senior Application Scientist

Foreword: Navigating Data Gaps in Chemical Toxicology

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential as it influences its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22414-24-0 | [1][2] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | Data not available; likely a liquid based on analogues. | |

| Boiling Point | 152 °C | [3] |

| Flash Point | 115°F (46.1°C) | [3] |

| Vapor Pressure | 1.35 mmHg at 25°C | [3] |

| GHS Classification | Flammable liquid and vapor (Warning, H226). | [3] |

Note: This information is aggregated from chemical suppliers and databases; comprehensive, peer-reviewed experimental data is limited.

Toxicological Assessment through Structural Analogues

The toxicological profile of furan and its derivatives is extensively studied and serves as the primary basis for our predictive assessment. The furan ring itself is recognized as a hepatotoxicant and carcinogen.[4][5] Its toxicity is largely mediated by its metabolic activation.

The Furan Precedent: Metabolism-Induced Toxicity

Furan is metabolized by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial.[6] This metabolite can readily form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and ultimately, carcinogenicity.[4][6] The liver is the primary target organ.[6][7][8]

Analogue 1: Furan (CAS 110-00-9)

-

Acute Toxicity: Furan exhibits significant acute toxicity. Studies in rats and mice show mortality at doses ranging from 40-80 mg/kg, with the liver being a key target organ showing mottling and enlargement.[7]

-

Carcinogenicity: The National Toxicology Program (NTP) concluded that there was clear evidence of carcinogenic activity of furan in male and female rats (cholangiocarcinoma, hepatocellular neoplasms) and mice (hepatocellular neoplasms).[6][7] The International Agency for Research on Cancer (IARC) classifies furan as a Group 2B carcinogen, "possibly carcinogenic to humans".[6]

-

Genotoxicity: While furan itself is negative in standard bacterial mutation assays (Ames test), it induces chromosomal aberrations and sister chromatid exchanges in mammalian cells in vitro and chromosomal aberrations in vivo.[6][7] This suggests a clastogenic, rather than a mutagenic, mechanism, likely mediated by its reactive metabolite.

-

Reproductive Toxicity: Recent studies in male rats have demonstrated that furan exposure can induce oxidative stress in testicular tissue, reduce testosterone levels, and decrease sperm count and motility, indicating a potential for reproductive toxicity.[9]

Analogue 2: 2-Methylfuran (2-MF) and 2,5-Dimethylfuran (DMF)

-

Hepatotoxicity: Studies on 2-Methylfuran (2-MF) in rats showed effects on the hepatobiliary system, including increased serum alkaline phosphatase and cholangiofibrosis at higher doses.[5] This indicates that alkyl substitution on the furan ring does not eliminate the potential for liver damage.

-

Carcinogenicity: 2-MF demonstrated a potential for hepatocarcinogenicity in rats, suggested by an increase in pre-neoplastic lesions (glutathione S-transferase placental form-positive foci).[5] Interestingly, this was not associated with in vivo mutagenicity, suggesting a non-genotoxic mode of action may be involved for this specific analogue.[5]

-

Genotoxicity: 2,5-Dimethylfuran (DMF) was found to induce an increase in micronuclei frequency in a murine in vitro assay, suggesting it may be genotoxic to hematopoietic cells.[10]

Analogue 3: 2,5-Dihydro-2,5-dimethoxyfuran (CAS 332-77-4)

This compound is the closest structural analogue for which hazard information is available.

-

Acute Toxicity: It is classified as harmful if swallowed (Acute Tox. 4) and harmful if inhaled (Acute Tox. 4).[11] An LC50 (rat) of 10,300 mg/m³/4hr has been reported.

-

Irritation: It is considered an irritant and causes serious eye irritation (Eye Irrit. 2).[11]

Predicted Toxicological Profile of this compound

Synthesizing the data from structural analogues allows for the construction of a hypothetical hazard profile.

-

Metabolic Activation: The presence of the dihydrofuran ring, substituted with methoxy groups, alters the electronic properties compared to the aromatic furan. However, it is plausible that in vivo hydrolysis or other metabolic processes could lead to the formation of furan-like structures or other reactive intermediates. The methyl group may also influence the rate and site of metabolism.

-

Hepatotoxicity: Given the consistent hepatotoxicity observed across furan and its alkylated derivatives, the liver should be considered a primary potential target organ for this compound.

-

Genotoxicity & Carcinogenicity: The genotoxic and carcinogenic potential is uncertain. While the parent furan is a clear concern, the metabolic pathway of the title compound is unknown. If metabolism leads to the formation of the reactive butenedial, a similar hazard could exist. The findings for 2-MF and DMF suggest that alkylated furans retain genotoxic potential.[5][10]

-

Acute Hazards: Based on its closest analogue, the compound should be treated as potentially harmful if swallowed or inhaled, and as a serious eye irritant.[11]

Proposed Toxicological Evaluation Strategy

A tiered, systematic approach is essential to definitively characterize the toxicological profile of this compound. This strategy aligns with established international testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[12]

Diagram: Tiered Toxicological Testing Workflow

Caption: A proposed tiered workflow for the toxicological evaluation of the compound.

Tier 1: In Vitro Screening

The initial phase focuses on cell-based assays to identify key hazards without the use of animal studies.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)